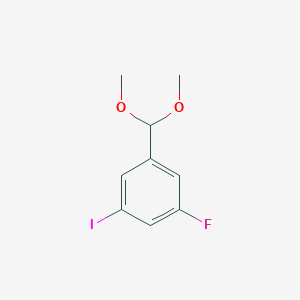
3-Fluoro-5-iodobenzaldehyde dimethyl acetal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-5-iodobenzaldehyde dimethyl acetal is an organic compound that features a benzene ring substituted with a dimethoxymethyl group, a fluorine atom, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-5-iodobenzaldehyde dimethyl acetal typically involves the introduction of the dimethoxymethyl group, fluorine, and iodine onto a benzene ring. One common method involves the reaction of 3-fluoro-5-iodobenzaldehyde with methanol in the presence of an acid catalyst to form the dimethoxymethyl group. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-5-iodobenzaldehyde dimethyl acetal undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The dimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes or carboxylic acids are typical products.
Reduction Products: Dehalogenated benzene derivatives are common.
Applications De Recherche Scientifique
3-Fluoro-5-iodobenzaldehyde dimethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3-Fluoro-5-iodobenzaldehyde dimethyl acetal exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate or inhibitor for various enzymes, affecting biochemical pathways. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules.
Comparaison Avec Des Composés Similaires
- 1-(Methoxymethyl)-3-fluoro-5-iodobenzene
- 1-(Dimethoxymethyl)-3-chloro-5-iodobenzene
- 1-(Dimethoxymethyl)-3-fluoro-5-bromobenzene
Uniqueness: 3-Fluoro-5-iodobenzaldehyde dimethyl acetal is unique due to the combination of the dimethoxymethyl group, fluorine, and iodine on the benzene ring. This specific arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications.
Propriétés
Numéro CAS |
933672-24-3 |
|---|---|
Formule moléculaire |
C9H10FIO2 |
Poids moléculaire |
296.08 g/mol |
Nom IUPAC |
1-(dimethoxymethyl)-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-9(13-2)6-3-7(10)5-8(11)4-6/h3-5,9H,1-2H3 |
Clé InChI |
DEEKNWDOXDDARV-UHFFFAOYSA-N |
SMILES |
COC(C1=CC(=CC(=C1)I)F)OC |
SMILES canonique |
COC(C1=CC(=CC(=C1)I)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


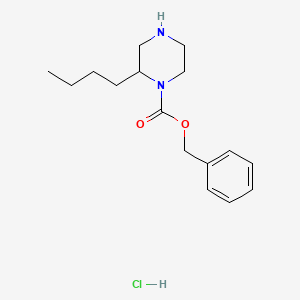
![Methyl 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500069.png)

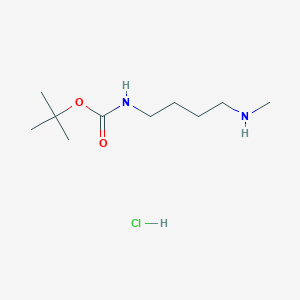


![1'-(tert-Butoxycarbonyl)-[1,3'-biazetidine]-3-carboxylic acid](/img/structure/B1500077.png)
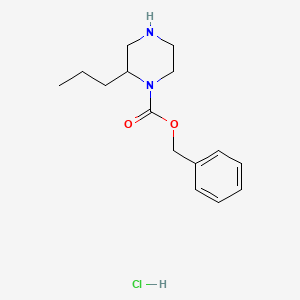
![Methyl 5-cyano-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1500084.png)
![Methyl thieno[3,2-b]pyridine-3-carboxylate](/img/structure/B1500085.png)
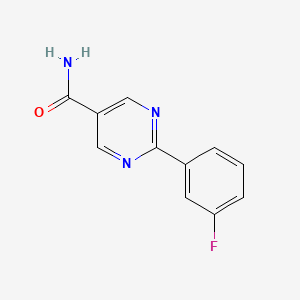
![3-N-Boc-Amino-1-[2-amino-1-(2-chloro-phenyl)-ethyl]-pyrrolidine](/img/structure/B1500090.png)

![2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-2-14C](/img/structure/B1500094.png)
